molecular formula C7H5Cl2FO5S2 B14002345 Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- CAS No. 22243-86-3

Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-

Cat. No.: B14002345
CAS No.: 22243-86-3
M. Wt: 323.1 g/mol
InChI Key: XJEKIXIPMRWWSI-UHFFFAOYSA-N
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Description

This compound belongs to the broader class of benzenesulfonyl derivatives, which are widely utilized as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and reactivity . The sulfonyl fluoride moiety is notably less reactive than sulfonyl chlorides, making it advantageous in applications requiring controlled reactivity, such as click chemistry or covalent enzyme inhibition .

Properties

CAS No.

22243-86-3

Molecular Formula

C7H5Cl2FO5S2

Molecular Weight

323.1 g/mol

IUPAC Name

(2,6-dichloro-4-fluorosulfonylphenyl) methanesulfonate

InChI

InChI=1S/C7H5Cl2FO5S2/c1-16(11,12)15-7-5(8)2-4(3-6(7)9)17(10,13)14/h2-3H,1H3

InChI Key

XJEKIXIPMRWWSI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Pathways

Route 1: Sequential Functionalization

  • Starting Material : 4-Hydroxybenzenesulfonyl chloride.
  • Methylsulfonylation :
    • React with methanesulfonyl chloride (1.1 eq) in dichloromethane or acetonitrile, catalyzed by trifluoromethanesulfonic acid or pyridine.
    • Conditions : 0–25°C, 2–6 hours.
    • Intermediate : 4-[(Methylsulfonyl)oxy]benzenesulfonyl chloride.
  • Chlorination :
    • Use Cl₂ gas with anhydrous AlCl₃ (1–3 eq) in 1,2-dichloroethane.
    • Conditions : 20–80°C, 1–4 hours.
    • Directing Effects : The electron-withdrawing sulfonyl and methylsulfonyloxy groups facilitate meta-chlorination at positions 3 and 5.
  • Fluorination :
    • Treat the sulfonyl chloride intermediate with KF (2 eq) in acetonitrile or DMF at 60–80°C for 6–12 hours.

Route 2: Late-Stage Sulfonylation

Critical Reaction Parameters

Step Reagents/Conditions Yield (Estimated) References
Methylsulfonylation MeSO₂Cl, CH₂Cl₂, 0–25°C 70–85%
Chlorination Cl₂, AlCl₃, 1,2-dichloroethane, 50°C 60–75%
Fluorination KF, CH₃CN, 70°C 50–65%

Analytical Validation

Challenges and Mitigation

Industrial Scalability

  • Solvent Choice : 1,2-Dichloroethane enhances chlorination selectivity, while acetonitrile improves fluorination kinetics.
  • Catalyst Recycling : AlCl₃ recovery via aqueous workup reduces costs.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of benzenesulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonyl derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is used as a reagent for the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it valuable in the preparation of complex molecules.

Biology and Medicine

The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties enable its use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Halides: Fluorides vs. Chlorides

The target compound’s sulfonyl fluoride group distinguishes it from sulfonyl chlorides, such as 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride (CAS 68299-19-4, ). Sulfonyl chlorides exhibit higher reactivity in nucleophilic substitution reactions due to the better leaving group ability of chloride compared to fluoride. For example, sulfonyl chlorides are prone to hydrolysis, generating sulfonic acids, whereas sulfonyl fluorides are more hydrolytically stable . This stability makes sulfonyl fluorides preferable in aqueous reaction environments or for long-term storage.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups: The 3,5-dichloro substituents in the target compound enhance electrophilicity at the sulfonyl group, facilitating nucleophilic attacks. Similar effects are observed in 4-[(heptadecafluorooctyl)sulfonyl]benzenesulfonic acid sodium salt (CAS 41674-07-1, ), where perfluorinated chains increase electron withdrawal, boosting acidity and solubility in polar solvents . The methylsulfonyloxy group (-OSO₂CH₃) at the 4-position is a strong electron-withdrawing substituent, comparable to nitro groups in 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride ().

Comparative Data Table

Compound (CAS) Substituents/Functional Groups Reactivity Solubility Key Applications
Target Compound (hypothetical) 3,5-Cl₂, 4-OSO₂CH₃, -SO₂F Moderate Low in water Covalent inhibitors, synthesis
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride () 3,5-Cl₂, 4-O-(NO₂-C₆H₃Cl), -SO₂Cl High Organic solvents Agrochemical intermediates
Sodium 4-[[pentafluoroethyl]oxy]benzenesulfonate (CAS 52584-45-9, ) -OSO₂C₂F5, -SO₃⁻Na⁺ Low High in water Surfactants, electrolytes
N-Methyl-pentafluoro-benzenesulfonamide (CAS 69013-34-9, ) -N(CH₃)SO₂C₆H₃(CF₃)₃ Moderate Moderate Pharmaceuticals, polymers

Notes

  • Handling : Use PPE for all sulfonyl derivatives; sulfonyl chlorides demand additional ventilation and neutralization protocols .
  • Synthetic Utility : The target compound’s balance of stability and reactivity positions it as a versatile intermediate for Suzuki-Miyaura couplings or bioconjugation, outperforming more labile sulfonyl chlorides .

Biological Activity

Benzenesulfonylfluoride, specifically 3,5-dichloro-4-[(methylsulfonyl)oxy]-, is a compound of significant interest in biochemical research due to its potential biological activities, particularly as a protease inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₈H₈Cl₂O₃S
Molecular Weight 255.118 g/mol
CAS Number 254879-00-0
LogP 2.970
PSA (Polar Surface Area) 62.75

These properties suggest that the compound is moderately lipophilic, which may influence its bioavailability and interaction with biological membranes.

Benzenesulfonylfluoride derivatives are known to act as inhibitors of various proteases. The compound in focus has been studied for its ability to inhibit the proteolytic activity of enzymes such as subtilisin kexin isozyme-1 (SKI-1). The inhibition occurs primarily through competitive mechanisms, with reported IC50 values ranging from 200 to 800 nM depending on the substrate used .

Case Studies and Research Findings

  • Inhibition of SKI-1 :
    • A study demonstrated that 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), a related compound, effectively inhibited SKI-1's proteolytic activity. This inhibition was enhanced when a hexapeptidyl derivative was utilized, indicating that structural modifications can significantly affect potency and selectivity .
  • Glycolytic Pathway Interaction :
    • The compound has been implicated in modulating glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in energy metabolism and is involved in various nuclear functions, suggesting that benzenesulfonylfluoride derivatives may have broader implications in metabolic regulation .
  • Cytoskeletal Organization :
    • Research indicates that these compounds can influence cytoskeletal dynamics by facilitating microtubule associations through interactions with cytoskeletal proteins . This activity may have implications for cellular morphology and motility.

Toxicity and Safety Profile

The toxicity profile of benzenesulfonylfluoride compounds varies. For instance, AEBSF has shown low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg . However, careful assessment is necessary as structural differences can alter toxicity levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dichloro-4-[(methylsulfonyl)oxy]benzenesulfonyl fluoride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using potassium fluoride (KF) and benzenesulfonyl chloride derivatives. A modified protocol involves reacting the chlorinated precursor with KF in the presence of a crown ether (e.g., 18-crown-6) to enhance fluoride ion reactivity. Typical conditions include acetonitrile as the solvent, with yields >90% after vacuum distillation .
  • Key Parameters :

PrecursorReagentSolventTemperatureYield
Chloride derivativeKF + 18-crown-6AcetonitrileRoom temp.92.5%

Q. How should this compound be handled and stored to ensure stability?

  • Safety Protocol : Store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Use deactivated glassware (treated with 5% dimethyldichlorosilane) to minimize adsorption losses. Avoid exposure to moisture, heat (>40°C), and direct light .
  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for manipulations. In case of skin contact, rinse with water for ≥15 minutes .

Q. What purification techniques are effective for isolating this compound?

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol. Elute with 2-propanol:NH4OH (9:1 v/v) for optimal recovery. Filter samples through GF/F (0.7 μm) filters pre-spiked with deuterated internal standards (e.g., triclosan-d3) to monitor extraction efficiency .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, methylsulfonyl) influence reactivity in SuFEx click chemistry?

  • Mechanistic Insight : The 3,5-dichloro and methylsulfonyl groups enhance electrophilicity at the sulfur center, accelerating sulfonyl fluoride coupling with silyl ethers or amines. Kinetic studies show a 3.5-fold increase in reaction rate compared to non-halogenated analogs under identical conditions (DMF, 25°C) .
  • Applications : Enables rapid bioconjugation in drug discovery, e.g., covalent inhibition of proteases or protein labeling .

Q. What analytical challenges arise when quantifying trace amounts in environmental samples?

  • Challenges : Low recoveries (<60%) due to adsorption on glassware and matrix interference in wastewater.
  • Solutions :

  • Deactivate glassware with DMDCS .
  • Use isotope dilution LC-MS/MS with a limit of quantification (LOQ) of 0.1 ng/L.
  • Validate with spike-recovery tests in sludge and river water matrices .

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